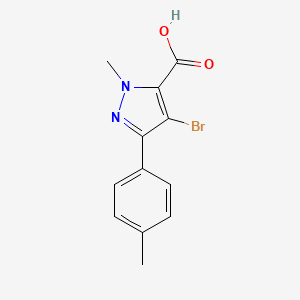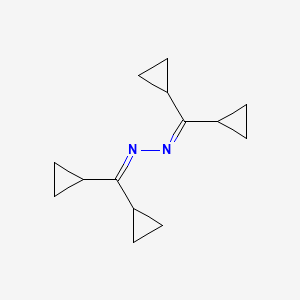
Bis(dicyclopropylmethylidene)hydrazine
Overview
Description
Bis(dicyclopropylmethylidene)hydrazine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol. It is primarily used in research settings and has been submitted to the National Cancer Institute for testing and evaluation. This compound is known for its unique structure, which includes two cyclopropyl groups attached to a hydrazine moiety.
Preparation Methods
The synthesis of bis(dicyclopropylmethylidene)hydrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . One efficient method for the formation of hydrazine derivatives is through heterogeneous catalysis starting from ketones . This environmentally benign synthetic method uses a nickel-based heterogeneous catalyst and hydrazine hydrate . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.
Chemical Reactions Analysis
Bis(dicyclopropylmethylidene)hydrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce hydrazine derivatives .
Scientific Research Applications
Bis(dicyclopropylmethylidene)hydrazine has a wide range of scientific research applications. It is used in the synthesis of hydrazones, quinazolines, and Schiff bases, which are important in medicinal chemistry due to their broad spectrum of biological activities . Additionally, hydrazine derivatives, including this compound, are used in the development of corrosion inhibitors, dye-sensitized solar cells, organogels, and fluorescent probes for analytical testing . These compounds also show notable biological and therapeutic activities, such as the treatment of tuberculosis, Parkinson’s disease, and hypertension .
Mechanism of Action
The mechanism of action of bis(dicyclopropylmethylidene)hydrazine involves its interaction with molecular targets and pathways within biological systems. Hydrazine derivatives are known to act as strong reducing agents, which can participate in redox reactions and influence various biochemical pathways . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
Bis(dicyclopropylmethylidene)hydrazine can be compared to other hydrazine derivatives, such as monomethylhydrazine and unsymmetrical dimethylhydrazine . These compounds share similar chemical properties, such as being strong reducing agents and having applications in rocket propulsion systems . this compound is unique due to its specific structure, which includes two cyclopropyl groups. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Similar Compounds
Properties
IUPAC Name |
1,1-dicyclopropyl-N-(dicyclopropylmethylideneamino)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-9(1)13(10-3-4-10)15-16-14(11-5-6-11)12-7-8-12/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXLOISWPSNDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NN=C(C2CC2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287140 | |
| Record name | bis(dicyclopropylmethylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15813-18-0 | |
| Record name | MLS002667250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(dicyclopropylmethylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



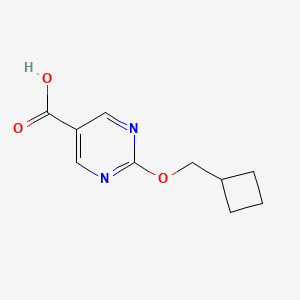
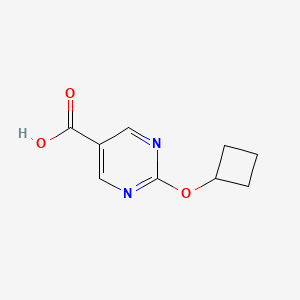
![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)
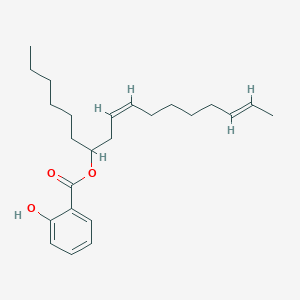

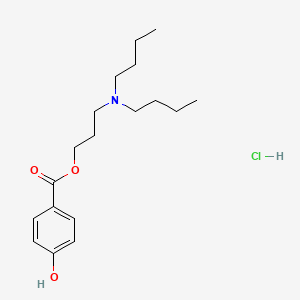

![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)
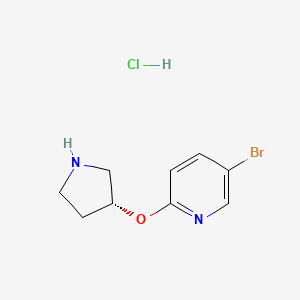
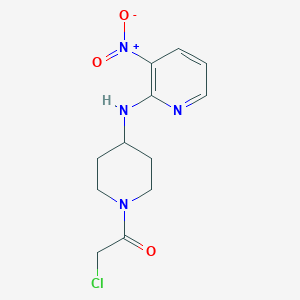
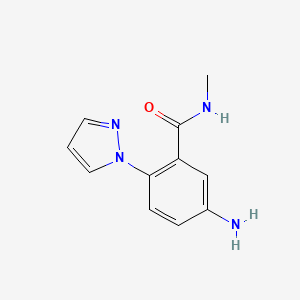
![Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B3032325.png)
